SPACE peptide
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Overview
Description
SPACE peptide is a synthetic peptide known for its unique ability to penetrate the skin and enhance the delivery of various therapeutic agents. It has garnered significant attention in the fields of drug delivery and cosmetic science due to its efficiency and minimal toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions: SPACE peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, the production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure high purity and consistency. Large-scale production involves automated peptide synthesizers and rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and performic acid.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling reagents under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfonic acids.
Reduction Products: Reduced thiol groups.
Substitution Products: Modified peptides with altered amino acid sequences
Scientific Research Applications
SPACE peptide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Facilitates the delivery of biomolecules into cells, aiding in cellular studies and genetic research.
Medicine: Enhances the transdermal delivery of drugs, improving therapeutic outcomes for various conditions.
Mechanism of Action
SPACE peptide enhances the delivery of therapeutic agents by interacting with skin proteins and altering their secondary structures. This interaction increases the permeability of the skin, allowing for more efficient transcellular transport of drugs. The peptide binds to keratin in the skin, facilitating the partitioning of drugs into keratin-rich corneocytes .
Comparison with Similar Compounds
Polyarginine: Another cell-penetrating peptide known for its efficiency in drug delivery.
TD-1: A peptide with similar skin penetration properties.
Dermis-localizing Peptide: Specifically targets the dermal layer of the skin.
Skin Penetrating Linear Peptide (LP-12): Known for its ability to enhance the delivery of hydrophobic drugs.
Uniqueness of SPACE Peptide: this compound stands out due to its minimal toxicity and high efficiency in enhancing drug delivery. It does not significantly alter the skin lipid barrier, making it a safer option for transdermal applications .
Properties
Molecular Formula |
C40H63N15O17S2 |
---|---|
Molecular Weight |
1090.2 g/mol |
IUPAC Name |
2-[[(4R,7S,10S,13S,16S,19S,25S,28R)-7,13-bis(3-amino-3-oxopropyl)-28-[[(2S)-2-aminopropanoyl]amino]-16,25-bis[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H63N15O17S2/c1-16(41)32(64)52-25-14-74-73-13-24(33(65)46-11-29(62)63)53-35(67)20(4-6-26(42)59)49-36(68)22(8-19-9-44-15-47-19)51-34(66)21(5-7-27(43)60)50-40(72)31(18(3)58)55-37(69)23(12-56)48-28(61)10-45-39(71)30(17(2)57)54-38(25)70/h9,15-18,20-25,30-31,56-58H,4-8,10-14,41H2,1-3H3,(H2,42,59)(H2,43,60)(H,44,47)(H,45,71)(H,46,65)(H,48,61)(H,49,68)(H,50,72)(H,51,66)(H,52,64)(H,53,67)(H,54,70)(H,55,69)(H,62,63)/t16-,17+,18+,20-,21-,22-,23-,24-,25-,30-,31-/m0/s1 |
InChI Key |
NDGGTJRAQNJEBK-GTKCDMHESA-N |
Isomeric SMILES |
C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)[C@@H](C)O)CO)O |
Canonical SMILES |
CC(C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)C(C)O)CO)O |
Origin of Product |
United States |
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